4-乙基-5-甲基-4H-1,2,4-三唑-3-硫醇

描述

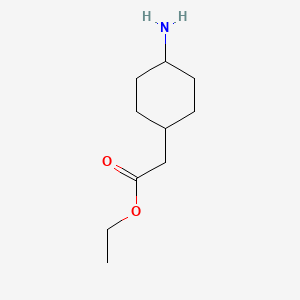

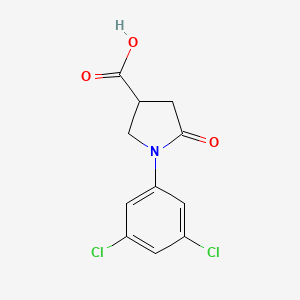

The compound 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which is often modified to enhance its biological properties. The presence of the thiol group in the molecule suggests potential for further chemical modifications and interactions with biological targets .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods highlight the importance of cyclization in the synthesis of triazole derivatives and suggest potential synthetic routes for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, were calculated using density functional theory (DFT) and showed good agreement with experimental values . These studies provide insights into the conformational flexibility and electronic properties of the triazole ring, which are crucial for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thiol group, in particular, can participate in thiol-disulfide exchange reactions, which are important in biological systems. Additionally, triazole derivatives have been shown to react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity . These reactions expand the chemical diversity of triazole derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. For instance, the physicochemical properties of newly synthesized derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were determined in accordance with the methods described in the State Pharmacopoeia of Ukraine . These properties are essential for the development of pharmaceutical formulations and for predicting the compound's behavior in biological systems.

科学研究应用

合成和药用应用

- 合成和生物学性质:已合成和研究了1,2,4-三唑衍生物,包括4-乙基-5-甲基-4H-1,2,4-三唑-3-硫醇,以了解其物理、化学和生物学性质。这些衍生物显示出潜力,可以创造具有预测生物活性的新化合物,由于其高效性和低毒性,这对于药用应用是有希望的(Kravchenko, Panasenko, & Knysh, 2018)。

化学性质和反应

物理化学性质和反应:对类似化合物与1,2,4-三唑衍生物的环化进行了研究,揭示了它们的化学行为和在合成具有生物活性化合物方面的潜在应用(Maliszewska-Guz et al., 2005)。

缩合衍生物合成:已进行了对1,2,4-三唑化合物的缩合衍生物合成的研究,例如噻唑并[3,2-b]-1,2,4-三唑,这些化合物显示出在特定器官选择性方式中预防乙醇诱导的氧化应激的潜力(Aktay, Tozkoparan, & Ertan, 2005)。

腐蚀抑制

- 金属腐蚀抑制:已研究了1,2,4-三唑衍生物,包括4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇,作为金属(如铜)在特定环境中的腐蚀抑制剂的用途(Chauhan et al., 2019)。

抗肿瘤和抗微生物活性

抗肿瘤活性:已合成和研究了一些1,2,4-三唑衍生物,突出了这些化合物在癌症研究中的潜在用途(Ovsepyan et al., 2018)。

抗微生物活性:已对新型1,2,4-三唑的抗微生物活性进行了研究,提供了这些化合物在对抗微生物感染中的潜力的证据(Martin, 2020)。

合成和评估抗微生物活性:已进行了对新型1,2,4-三唑的合成以及对其抗微生物活性的评估的进一步研究,展示了这些化合物在药用应用中的多功能性(Bayrak et al., 2009)。

DNA 甲基化抑制剂:已研究了新的4-取代的4H-1,2,4-三唑-3-硫醇衍生物,以了解其抗肿瘤活性以及对肿瘤DNA甲基化水平的影响(Hovsepyan et al., 2018)。

杀虫活性

- 杀虫活性:已进行了关于三唑衍生物的合成以及其对某些害虫的杀虫活性的研究,表明它们在害虫控制中的潜在用途(Maddila, Pagadala, & Jonnalagadda, 2015)。

腐蚀抑制中的协同效应

- 协同腐蚀抑制:已研究了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇与其他化合物在冷却水系统中对钢铁的腐蚀保护的协同效应,展示了其实际工业应用(Tansug, 2017)。

安全和危害

未来方向

属性

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNMNFOZXEMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394237 | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

6232-85-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)